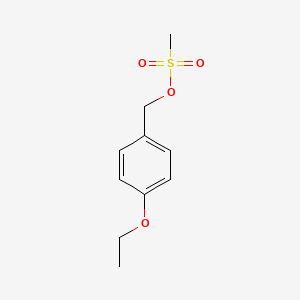

4-bromo-5-iodo-1,3-dimethyl-1H-pyrazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

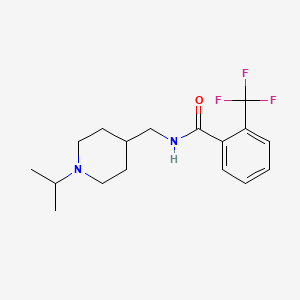

“4-bromo-5-iodo-1,3-dimethyl-1H-pyrazole” is a chemical compound that belongs to the class of organic compounds known as pyrazoles . Pyrazoles are compounds containing a pyrazole ring, which is a five-membered aromatic ring with two nitrogen atoms at positions 1 and 2, and three carbon atoms .

Synthesis Analysis

The synthesis of pyrazole derivatives, such as “this compound”, can be achieved through various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system .Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a five-membered heterocyclic aromatic ring comprising two nitrogen (N) atoms at positions 1 and 2, and three carbon © atoms .Chemical Reactions Analysis

Pyrazole derivatives, including “this compound”, have been reported to undergo various chemical reactions. For instance, 4-bromopyrazole is reported to react with titanium tetrachloride to afford binary adducts .Wissenschaftliche Forschungsanwendungen

Structure and Photoluminescence Properties

Research by Morishima, Young, and Fujisawa (2014) on silver(I) trinuclear halopyrazolato complexes utilized various halogen-substituted pyrazolates, including 4-bromo-3,5-diphenylpyrazole, to study their structure and photoluminescence. These complexes showed varying emissive properties upon UV irradiation at low temperatures, with emissions influenced by the halogen substituents, indicating potential applications in photoluminescent materials and sensors Morishima, Y., Young, D., & Fujisawa, K. (2014).

Catalytic Applications in Arylation

Yan, Chen, Bruneau, Dixneuf, and Doucet (2012) demonstrated the utility of pyrazoles in palladium-catalyzed direct arylation, achieving regioselective synthesis of 4-aryl pyrazoles. This method provides a pathway for synthesizing various pyrazole derivatives efficiently, which is crucial for developing pharmaceuticals and agrochemicals Yan, T., Chen, L., Bruneau, C., Dixneuf, P., & Doucet, H. (2012).

Role in Catalytic Activities

The work by Han, Lee, and Huynh (2009) on Palladium(II) Pyrazolin-4-ylidenes explored the effects of substituents on the formation and catalytic activity of pyrazole-based remote NHC complexes. This study underscores the significance of pyrazole derivatives in catalysis, particularly in cross-coupling reactions, which are fundamental in organic synthesis Han, Y., Lee, L., & Huynh, H. (2009).

Synthesis and Tautomerism

Trofimenko, Yap, Jové, Claramunt, García, María, Alkorta, and Elguero (2007) investigated the tautomerism of 4-bromo substituted 1H-pyrazoles, providing insights into the structural dynamics of pyrazole derivatives. This research contributes to the understanding of pyrazole chemistry, which is crucial for designing molecules with desired properties for various applications Trofimenko, S., Yap, G., Jové, F. A., Claramunt, R., García, M., María, M., Alkorta, I., & Elguero, J. (2007).

Safety and Hazards

Zukünftige Richtungen

Pyrazoles, including “4-bromo-5-iodo-1,3-dimethyl-1H-pyrazole”, have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . Their use as scaffolds in the synthesis of bioactive chemicals suggests potential future directions in these fields .

Wirkmechanismus

Target of Action

It’s worth noting that imidazole derivatives, which share a similar structure to pyrazole, have been found to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, and antiviral activities .

Mode of Action

It’s known that heterocyclic compounds like this can interact with biological targets through various mechanisms, such as free radical bromination, nucleophilic substitution, and oxidation .

Biochemical Pathways

Given the broad range of activities exhibited by similar compounds, it’s likely that multiple pathways are affected, leading to the observed biological effects .

Result of Action

Similar compounds have been reported to exhibit potent anti-tubercular activity against mycobacterium tuberculosis strain .

Action Environment

It’s known that factors such as temperature, ph, and the presence of other substances can affect the activity of similar compounds .

Eigenschaften

IUPAC Name |

4-bromo-5-iodo-1,3-dimethylpyrazole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6BrIN2/c1-3-4(6)5(7)9(2)8-3/h1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSHNQHLIRGPMCP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1Br)I)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6BrIN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.92 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid](/img/structure/B2537475.png)

![Methyl 3-[[5-[(2-methoxycarbonyl-1-benzothiophen-3-yl)carbamoyl]thiophene-2-carbonyl]amino]-1-benzothiophene-2-carboxylate](/img/structure/B2537477.png)

![4-((1-(2-((3-methoxyphenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-methylcyclohexanecarboxamide](/img/structure/B2537478.png)

![2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2537480.png)

![2-(3-methylbenzyl)-4-(5-methyl-1,2,4-oxadiazol-3-yl)-6,7,8,9-tetrahydropyrimido[1,6-a]azepine-1,3(2H,5H)-dione](/img/structure/B2537481.png)

![2-[3-(furan-2-ylmethyl)-5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-(2-hydroxyphenyl)acetamide](/img/structure/B2537483.png)

![2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(4-ethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-fluorophenyl)acetamide](/img/structure/B2537487.png)